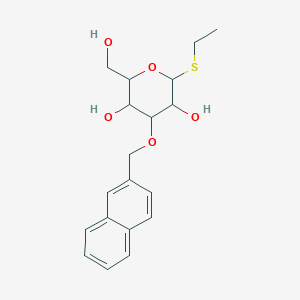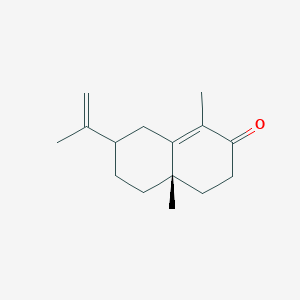![molecular formula C14H21BrN2O B14787701 2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14787701.png)
2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide is a chiral amide compound with potential applications in various fields of chemistry, biology, and medicine. The presence of the bromobenzyl group and the chiral center at the 2-amino position makes this compound particularly interesting for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzylamine, ethylamine, and 3-methylbutanoic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond. This can be achieved through a coupling reaction between 2-bromobenzylamine and 3-methylbutanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chiral Resolution: The chiral center at the 2-amino position can be introduced through chiral resolution techniques or by using chiral starting materials.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and amino groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Applications De Recherche Scientifique
(S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to target proteins or enzymes, while the chiral center can influence the compound’s stereoselectivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzylamine: A precursor in the synthesis of (S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide.
N-Ethyl-3-methylbutanamide: A structurally related amide compound without the bromobenzyl group.
2-Bromobenzyl bromide: A related compound used in various organic synthesis reactions.
Uniqueness
(S)-2-Amino-N-(2-bromobenzyl)-N-ethyl-3-methylbutanamide is unique due to its chiral center and the presence of the bromobenzyl group, which confer specific chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H21BrN2O |
|---|---|
Poids moléculaire |
313.23 g/mol |
Nom IUPAC |
2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3 |
Clé InChI |
BZBDFNYAOTXPFD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1Br)C(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)


![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)


![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)

![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
